molecular formula C11H13NO3 B1368381 Methyl 4-(2-aminophenyl)-4-oxobutanoate CAS No. 57231-39-7

Methyl 4-(2-aminophenyl)-4-oxobutanoate

Cat. No.: B1368381
CAS No.: 57231-39-7
M. Wt: 207.23 g/mol
InChI Key: LRIKFAUEEGOUQL-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, an aminophenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions typically involve refluxing the reactants in ethanol for several hours.

Another method involves the use of 2-aminophenylacetic acid and methyl acetoacetate. The reaction is catalyzed by a strong acid such as sulfuric acid, and the mixture is heated under reflux conditions. The product is then isolated by extraction and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminophenyl)-4-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the ester group to an alcohol.

    Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.

    Condensation: Aldehydes and ketones in the presence of bases like sodium hydroxide or acids like hydrochloric acid are used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Nitro, halo, and sulfonyl derivatives.

    Condensation: Larger molecules with extended conjugation or ring systems.

Scientific Research Applications

Methyl 4-(2-aminophenyl)-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors through hydrogen bonding and π-π interactions. The ester and ketone groups can undergo hydrolysis or reduction, leading to the formation of active metabolites. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-hydroxyphenyl)-4-oxobutanoate
  • Ethyl 4-(2-aminophenyl)-4-oxobutanoate
  • Methyl 4-(2-aminophenyl)-4-oxopentanoate

Uniqueness

Methyl 4-(2-aminophenyl)-4-oxobutanoate is unique due to the presence of both an aminophenyl group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

methyl 4-(2-aminophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIKFAUEEGOUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563381
Record name Methyl 4-(2-aminophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57231-39-7
Record name Methyl 4-(2-aminophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.87 g (23.73 mM) of methyl 4-(2-aminophenyl)-4-oxo-2-butenoate in 120 ml of methanol and 6 ml of water is hydrogenated in the presence of 974 mg of 10% Pd-C at room temperature under atmospheric pressure. After removal of the catalyst, the mixture is concentrated to give a residue, which is chromatographed on a column of silica gel (274 g), eluting with toluene-ethyl acetate (30:1-19:1 v/v) to give 3.746 g of methyl 4-(2-aminophenyl)-4-oxobutyrate as orange crystals. This is recrystallized from Et2O-n-hexane to give 3.162 g (Yield: 64.3%) melting at 50.0°-51.0° C. as yellow crystals.
Name
methyl 4-(2-aminophenyl)-4-oxo-2-butenoate
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
974 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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